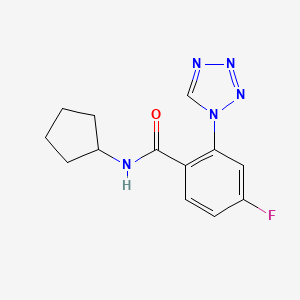
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide: is a chemical compound characterized by its unique structure, which includes a cyclopentyl group, a fluorine atom, a tetrazolyl group, and a benzamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluorobenzoic acid as the starting material.
Cyclopentyl Amine Addition: The carboxylic acid group is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclopentyl amine to form the corresponding amide.
Tetrazole Formation: The amide is then reacted with sodium azide (NaN₃) and a suitable catalyst to introduce the tetrazole group at the 2-position of the benzene ring.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial-scale synthesis involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the benzene ring, often involving the replacement of the fluorine atom or the tetrazole group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles and electrophiles are employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Derivatives with different substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical reagent.
Vergleich Mit ähnlichen Verbindungen
N-cyclopentyl-4-fluoro-2-(1H-pyrazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-imidazol-1-yl)benzamide
N-cyclopentyl-4-fluoro-2-(1H-1,2,4-triazol-1-yl)benzamide
Uniqueness: Compared to these similar compounds, N-cyclopentyl-4-fluoro-2-(1H-tetrazol-1-yl)benzamide stands out due to its specific structural features and potential applications. The presence of the tetrazole group, in particular, imparts unique chemical and biological properties.
This compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a valuable compound in ongoing research and development efforts.
Eigenschaften
Molekularformel |
C13H14FN5O |
|---|---|
Molekulargewicht |
275.28 g/mol |
IUPAC-Name |
N-cyclopentyl-4-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H14FN5O/c14-9-5-6-11(12(7-9)19-8-15-17-18-19)13(20)16-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,16,20) |
InChI-Schlüssel |
UHBFHTDVCQXHLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


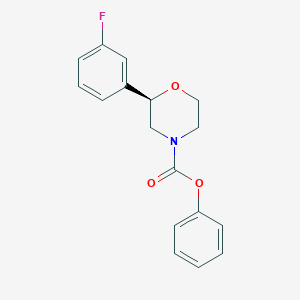
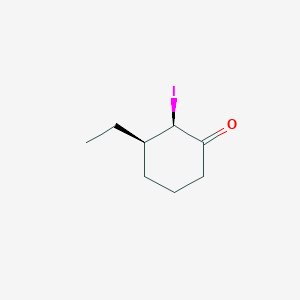
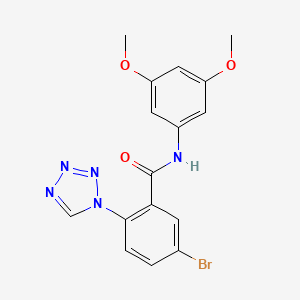

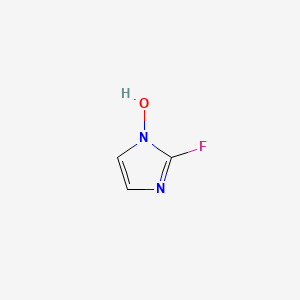
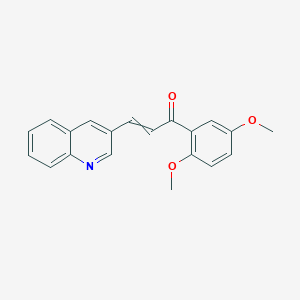
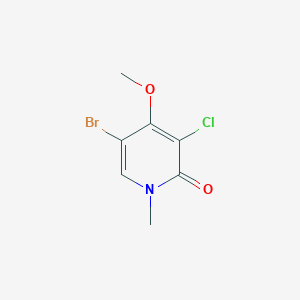
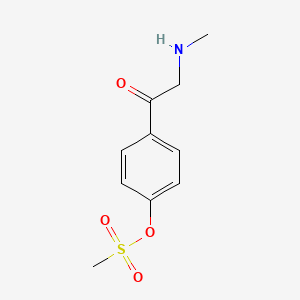
![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)
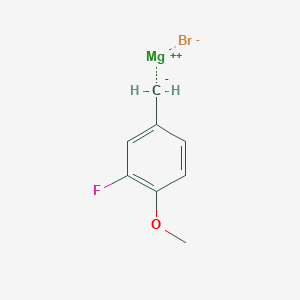
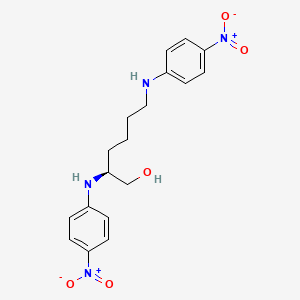

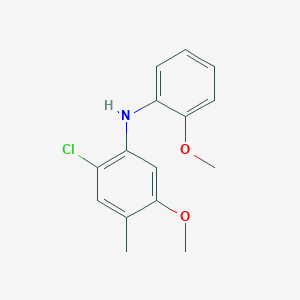
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
